N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Overview
Description
“N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine” is a compound that has been used in various scientific studies. It has been mentioned in the context of protein disulfide bond formation in the cytoplasm during oxidative stress . It is also used as a reagent for intein-mediated biotinylation of proteins .
Chemical Reactions Analysis
“N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine” has been used in the study of protein disulfide bond formation in the cytoplasm during oxidative stress . It is also mentioned in the context of a nanoengineering approach for the investigation and regulation of protein immobilization .Scientific Research Applications
Chemical Modification and Isolation of Cysteinyl-Residue-Containing Peptides
The chemical modification and isolation of cysteinyl-residue-containing peptides (Cys-peptides) for LC-MS/MS analysis in proteomics have been significantly advanced by the development of methods using isotope-coded affinity tags (ICAT) and (+)-biotinyl-iodoacetamidyl-3,6-dioxaoctanediamine (iodoacetyl-PEO-biotin). These methods employ Cys-modifying reagents containing a thiolate-specific biotin group to modify and isolate Cys-containing peptides in conjunction with immobilized avidin. The presence of the ICAT or acetyl-PEO-biotin tag does not interfere with the efficiency of induced dissociation in MS/MS experiments or with the identification of the modified Cys-peptides by automated database searching algorithms, thereby enhancing proteome-wide level studies (Borisov et al., 2002).
Preparation of Biochips
N-(Iodoacetyl)-N'-(anthraquinon-2-oyl)-ethylenediamine (IAED), a heterobifunctional reagent, has been synthesized for the preparation of oligonucleotide-based biochips. IAED facilitates the immobilization of thiolated and thiophosphorylated oligonucleotides on modified glass microslides, significantly speeding up the immobilization process under microwaves to just 10 minutes. This approach has been successfully used for the construction of oligonucleotide microarrays that are thermally stable and capable of detecting base mismatches through hybridization assays with a complementary target (Patnaik et al., 2007).
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDWMHPTVQBIP-ZQIUZPCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918564 | |
Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine | |
CAS RN |
93285-75-7 | |
Record name | N-Iodoacetyl-N'-biotinylhexylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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